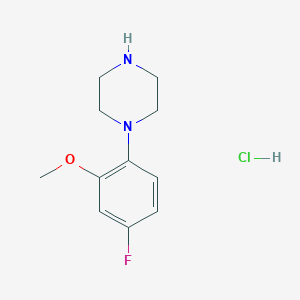
1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride” is a chemical compound with the CAS Number: 186386-96-9 . It has a molecular weight of 246.71 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperazine derivatives can be synthesized through various methods. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15FN2O.ClH/c1-15-11-8-9 (12)2-3-10 (11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 246.71 .科学的研究の応用
Radioligand Development for Neuroimaging
- [18F]p-MPPF , a derivative incorporating 1-(4-Fluoro-2-methoxyphenyl)piperazine, is utilized as a radioligand for PET studies to investigate serotonergic neurotransmission . It is specifically an antagonist for the 5-HT1A receptors, enabling the study of serotonin dynamics in various animal models and humans, indicating its utility in neuroscience research and potential applications in understanding psychiatric disorders (Plenevaux et al., 2000).
Understanding Neurotransmission and Drug Development
- Cocaine-abuse therapeutic agents : Derivatives of 1-(4-Fluoro-2-methoxyphenyl)piperazine have been synthesized and evaluated for their efficacy as long-acting agents in the treatment of cocaine abuse. These compounds show significant selectivity and affinity towards dopamine and serotonin transporters, underlining their potential in developing therapies against cocaine dependence (Hsin et al., 2002).
Scale-Up Synthesis and Chemical Process Development
- A robust process for the preparation of dopamine uptake inhibitor GBR-12909 , which includes 1-(4-Fluoro-2-methoxyphenyl)piperazine as part of its structure, has been developed. This research highlights the importance of chemical engineering in the pharmaceutical industry, showcasing efforts to improve yield, reproducibility, and environmental impact of drug synthesis (Ironside et al., 2002).
Antidepressant and Serotonin Reuptake Inhibitors Development
- Compounds modeled after fluoxetine, incorporating 1-(4-Fluoro-2-methoxyphenyl)piperazine, have been synthesized as selective serotonin reuptake inhibitors (SSRIs) with a potentially improved adverse reaction profile. These compounds are investigated for their effectiveness in treating depression while minimizing common SSRI-induced side effects like sexual dysfunction (Dorsey et al., 2004).
作用機序
Target of Action
1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride is a piperazine derivative . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . The primary targets of this compound are likely to be the serotonin and dopamine receptors, which play crucial roles in mood regulation, reward, and motor control .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . The compound produces somewhat similar effects, although it is much less potent and is thought to have relatively insignificant abuse potential .
Biochemical Pathways
The compound’s interaction with serotonin and dopamine receptors affects various biochemical pathways. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to prolonged neurotransmitter action. This can result in downstream effects such as mood elevation or stimulation .
Pharmacokinetics
Based on its structural similarity to other piperazine derivatives, it is likely to be well-absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its interaction with serotonin and dopamine receptors. This can lead to changes in neuronal signaling and ultimately alter various physiological processes, including mood, reward, and motor control .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, certain substances may compete with the compound for binding to its target receptors, potentially reducing its efficacy. Additionally, extreme pH or temperature conditions could affect the compound’s stability .
特性
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJCQWOCKGJWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

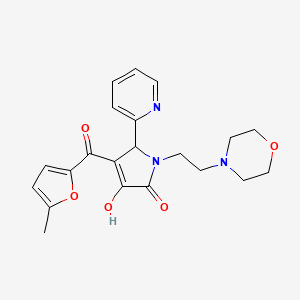
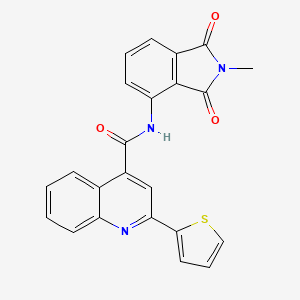
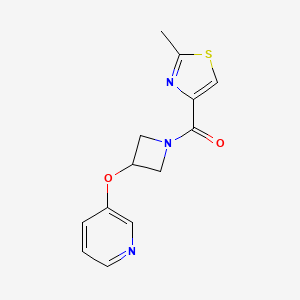
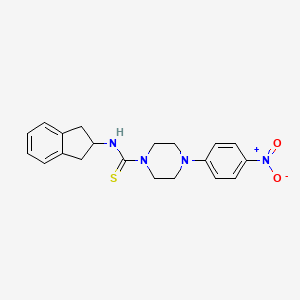

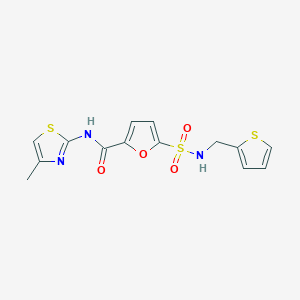
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2996692.png)
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)
![2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2996694.png)
![2-(2-bromo-5-methoxybenzoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2996696.png)
![Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996697.png)

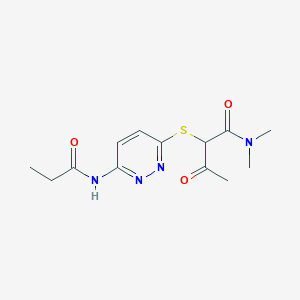
![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)